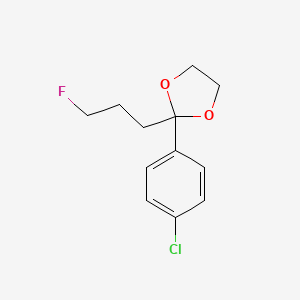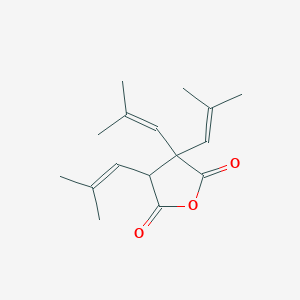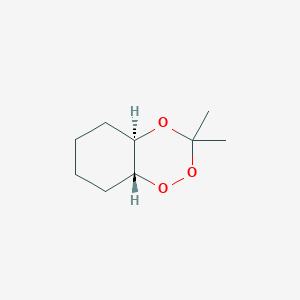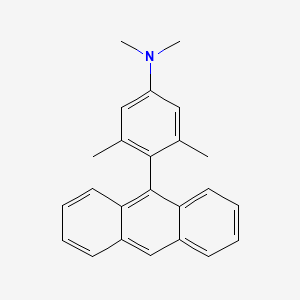
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is an organic compound that features an anthracene moiety attached to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline typically involves the coupling of anthracene derivatives with aniline derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated aniline derivative in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while reduction of a nitro group can produce an amine.
科学研究应用
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline involves its interaction with specific molecular targets and pathways. For instance, in OLEDs, the compound acts as an emitter, where it undergoes electronic transitions that result in the emission of light. The efficiency of these transitions is influenced by the molecular structure and the presence of substituents that affect the electronic properties of the compound .
相似化合物的比较
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is unique due to the presence of both the anthracene moiety and the tetramethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for specific applications in materials science and electronics .
属性
CAS 编号 |
65212-63-7 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-anthracen-9-yl-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C24H23N/c1-16-13-20(25(3)4)14-17(2)23(16)24-21-11-7-5-9-18(21)15-19-10-6-8-12-22(19)24/h5-15H,1-4H3 |
InChI 键 |
RDIGDYAQRZMUEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


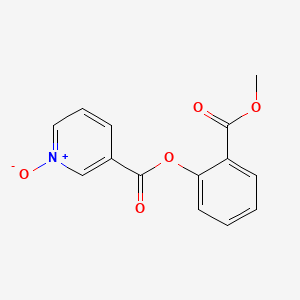
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


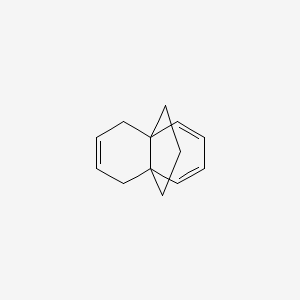

silane](/img/structure/B14494236.png)

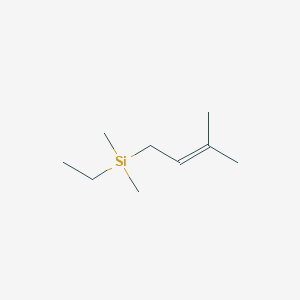
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
